molecular formula C23H14Na2O11 B12427547 Cromolyn-d5 (sodium)

Cromolyn-d5 (sodium)

Cat. No.: B12427547
M. Wt: 517.4 g/mol
InChI Key: VLARUOGDXDTHEH-DDWFMYTPSA-L
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Description

Cromolyn-d5 (sodium) is a deuterated form of cromolyn sodium, a compound traditionally used as a mast cell stabilizer. It is commonly marketed as the sodium salt sodium cromoglicate or cromolyn sodium. This compound prevents the release of inflammatory chemicals such as histamine from mast cells, making it effective in the management of asthma and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cromolyn sodium can be synthesized through a series of chemical reactions involving chromone derivatives. The synthesis typically involves the reaction of 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylic acid) with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of cromolyn sodium involves the use of supercritical fluids-based processes to produce micrometric particles suitable for aerosol delivery. This method ensures controlled particle size and distribution, which is crucial for effective drug delivery .

Chemical Reactions Analysis

Types of Reactions

Cromolyn sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products, which can be analyzed using advanced spectrophotometric and chemometric methods .

Scientific Research Applications

Cromolyn sodium has a wide range of scientific research applications:

Mechanism of Action

Cromolyn sodium exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is mediated through the stabilization of mast cell membranes and the inhibition of calcium influx, which is essential for the degranulation process . Additionally, cromolyn sodium may reduce the release of inflammatory leukotrienes .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H14Na2O11

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/i9D2,10D2,11D;;

InChI Key

VLARUOGDXDTHEH-DDWFMYTPSA-L

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)[O-])O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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